molecular formula C17H22N2O2 B5741387 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

Cat. No. B5741387
M. Wt: 286.37 g/mol
InChI Key: KFTXFKHQWHUFBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinyl compounds often involves innovative approaches such as the Newman–Kwart rearrangement, which has been shown to be highly useful for the concise synthesis of quinolin-6-ylthioacetamides from available quinolinol building blocks (Kessabi et al., 2016). These methodologies provide a foundation for synthesizing N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide by potentially adapting the quinolinol precursors and employing similar rearrangements.

Molecular Structure Analysis

Molecular structure analysis of quinolinyl compounds, such as the study on the crystal structure of thiosemicarbazide derivatives, offers insights into the 3D arrangement and bonding within these molecules (Saeed et al., 2014). Understanding the molecular structure is crucial for predicting the reactivity and interaction of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide with biological targets or during chemical reactions.

Chemical Reactions and Properties

Quinolinyl compounds undergo various chemical reactions, demonstrating a range of reactivities that depend on their molecular structure. For example, their involvement in cycloaddition reactions indicates potential reactivity patterns that could be relevant for further functionalization of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide (Mason & Tennant, 1972).

Future Directions

The future directions for research on “N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide” are not clear due to the limited information available .

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-16(20)19(11(2)3)10-14-9-13-8-12(4)6-7-15(13)18-17(14)21/h6-9,11H,5,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTXFKHQWHUFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)propanamide

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